molecular formula C21H25NO8 B12945593 diethyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate

diethyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate

Cat. No.: B12945593
M. Wt: 419.4 g/mol
InChI Key: ITLWOMHSSLOFRM-ZHACJKMWSA-N
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Description

Diethyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate is a synthetic organic compound with the molecular formula C19H23NO7 and a molecular weight of 377.39 g/mol . This compound is known for its complex structure, which includes an indoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of diethyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Diethyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Diethyl (E)-1-acetyl-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H25NO8

Molecular Weight

419.4 g/mol

IUPAC Name

diethyl 1-acetyl-5-methoxy-2-[(E)-3-methoxy-3-oxoprop-1-enyl]-2H-indole-3,3-dicarboxylate

InChI

InChI=1S/C21H25NO8/c1-6-29-19(25)21(20(26)30-7-2)15-12-14(27-4)8-9-16(15)22(13(3)23)17(21)10-11-18(24)28-5/h8-12,17H,6-7H2,1-5H3/b11-10+

InChI Key

ITLWOMHSSLOFRM-ZHACJKMWSA-N

Isomeric SMILES

CCOC(=O)C1(C(N(C2=C1C=C(C=C2)OC)C(=O)C)/C=C/C(=O)OC)C(=O)OCC

Canonical SMILES

CCOC(=O)C1(C(N(C2=C1C=C(C=C2)OC)C(=O)C)C=CC(=O)OC)C(=O)OCC

Origin of Product

United States

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